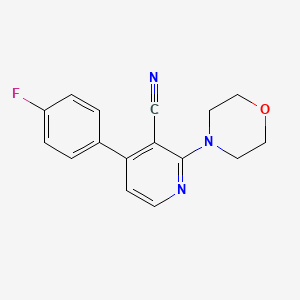
4-(4-Fluorophenyl)-2-morpholinonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various fluorophenyl-morpholine derivatives has been explored in several studies. For instance, a method for synthesizing methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which showed potential as a hepatitis B inhibitor . Another study reported the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile using a 'green protocol' . Additionally, an efficient synthesis route for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was established . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol was also described, with an overall yield of 35.8% . Furthermore, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized with a high yield of 82.7% . The continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for Linezolid, was optimized in microreactors . Lastly, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, another Linezolid intermediate, was reported, with good yields and promising antimicrobial activity .
Molecular Structure Analysis
X-ray crystallography has been a common technique for determining the molecular structure of these compounds. The crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was solved, revealing its existence in a monoclinic P21/c space group . Similarly, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in an orthorhombic space group Pbca . Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, were used to obtain the equilibrium geometry of these molecules . Hirshfeld surface analysis was employed to study intermolecular interactions in the crystal of the novel bioactive heterocycle (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various analyses. The study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile included vibrational and NMR analyses, comparing calculated spectra with experimental observations, and reactivity surfaces were analyzed using molecular descriptors . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol involved reactions with phosgene and (R)-glycidyl butyrate . The sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline were synthesized by reacting with substituted aryl sulfonyl chlorides and chloroformates, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various spectroscopic techniques. IR, NMR (1H and 13C), and mass spectrometry were used to elucidate the structures of the synthesized compounds . The antimicrobial potency of the sulfonamides and carbamates was examined, with some compounds showing potent activity against bacteria and fungi . Molecular docking studies were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site, correlating with the observed antimicrobial activity .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSAFUFPYLXOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Fluorophenyl)-2-morpholinonicotinonitrile | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

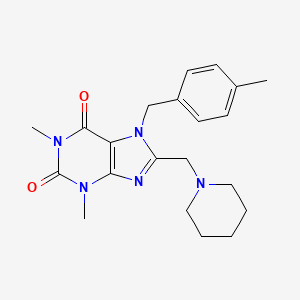
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
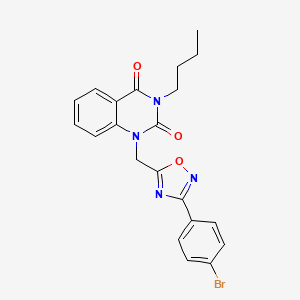
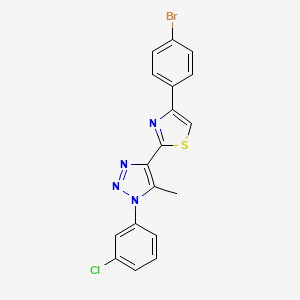
![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)
![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
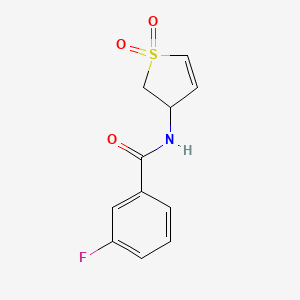
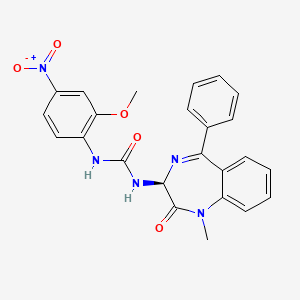
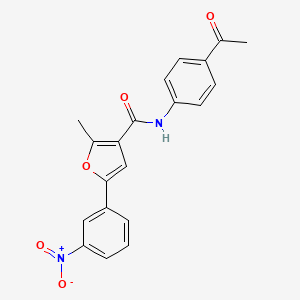
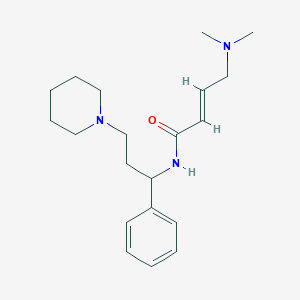
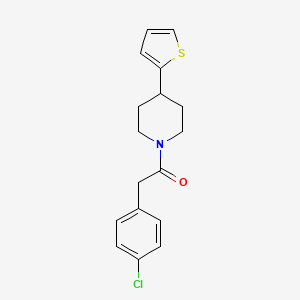
![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)